molecular formula C13H12FNO3 B2463936 methyl (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate CAS No. 1146935-29-6

methyl (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No. B2463936
M. Wt: 249.241
InChI Key: OZOKGGPVNDIVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Properties

Methyl (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate and its derivatives have been studied for their antibacterial properties. Miyamoto et al. (1990) synthesized a series of 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, demonstrating potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990). Similarly, Odagiri et al. (2013) designed and synthesized novel quinoline derivatives showing potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).

Osteoarthritis Research

Inagaki et al. (2022) identified a chemical compound related to methyl (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate as a potential drug candidate targeting matrix metalloproteinase-13 for early osteoarthritis treatment. This compound attenuated IL-1β-induced MMP13 mRNA expression in a dose-dependent manner, showing promise for osteoarthritis management (Inagaki et al., 2022).

HIV-1 Inhibition

A derivative of methyl (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate was identified by Baba et al. (1998) as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) transcription. This study found that certain fluoroquinoline derivatives could suppress HIV-1 replication and cytokine production (Baba et al., 1998).

Dental Plaque Inhibition

Warner et al. (1976) synthesized a group of 8-hydroxyquinolines, closely related to methyl (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, demonstrating significant antiplaque activity in vitro. These compounds showed greater efficacy than 8-hydroxyquinoline, suggesting potential applications in dental health (Warner et al., 1976).

properties

IUPAC Name

methyl 2-(8-fluoro-2-methyl-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-8-6-11(16)9-4-3-5-10(14)13(9)15(8)7-12(17)18-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOKGGPVNDIVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)OC)C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

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